L-Arabinono-1,4-lactone
Overview
Description
Scientific Research Applications
Fungal Growth and Pathogenicity
Field
Application
L-Arabinono-1,4-lactone is used in the study of fungal growth, conidiogenesis, and pathogenicity, particularly in the fungus Magnaporthe oryzae .
Methods
The study involved the identification of a D-arabinono-1,4-lactone oxidase (ALO) domain-containing protein, MoAlo1, which was found to be localized to mitochondria .
Results
Disruption of MoALO1 exhibited defects in vegetative growth as well as conidiogenesis. The mutant was found to be more sensitive to exogenous H2O2. Additionally, the pathogenicity of conidia in the mutant was reduced deeply in rice .
Tolerance to Oxidative Stress and Aluminum Toxicity
Field
Application
Overexpression of the yeast D-arabinono-1,4-lactone oxidase (ALO) gene in transgenic tobacco plants promotes synthesis of AsA and oxalate in leaves, enhancing tolerance against oxidative stress and aluminum toxicity .
Methods
The yeast D-arabinono-1,4-lactone oxidase (ALO) gene was overexpressed in transgenic tobacco plants .
Results
Overexpression of ALO promoted synthesis of AsA and oxalate in leaves, but did not affect oxalate level in roots. Transgenic plants maintained higher levels of AsA, glutathione, maximal photochemical efficiency (Fv/Fm) and the actual PSII efficiency (ΦPSII) of photosystem II (PSII), and non-photochemical quenching (NPQ), and accumulated less H2O2 and malondialdehyde (MDA) in leaves in response to oxidative stress .
Vitamin C Biosynthesis
Field
Application
D-Arabino-1,4-lactone is used as a substrate to identify, differentiate and characterize stereospecific arabino-1,4-lactone oxidase(s)/arabinonolactone oxidase(s) (LdALO) involved in vitamin C biosynthesis .
Methods
D-Arabino-1,4-lactone is used as a precursor for the biosynthesis of erythroascorbate .
Results
The specific properties and physiological functions of EASC remain poorly understood .
Antileishmanial Drug Design
Field
Application
Arabinono-1,4-lactone oxidase enzyme from Leishmania donovani (LdALO), which catalyzes the last step of the ascorbate biosynthesis pathway, has been considered as a potential target for antileishmanial drugs design .
Methods
The study involved the use of suramin to block the activity of Arabinono-1,4-lactone oxidase .
Results
The specific results of this study are not provided in the source .
Synthesis of 2-Keto-3-Deoxy-D-Xylonate and 2-Keto-3-Deoxy-L-Arabinonate
Field
Application
L-Arabinono-1,4-lactone is used in the practical syntheses of 2-keto-3-deoxy-D-xylonate (D-KDX) and 2-keto-3-deoxy-L-arabinonate (L-KDA). These compounds are used as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose .
Methods
The synthesis involves the reaction of the anion of ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxy phosphoryl) acetate with enantiopure glyceraldehyde acetonide, followed by global deprotection of the resultant O-silyl-enol esters .
Results
The specific results of this synthesis are not provided in the source .
Antioxidant Synthesis in Transgenic Tobacco Plants
Field
Application
The yeast D-arabinono-1,4-lactone oxidase (ALO) gene was overexpressed in transgenic tobacco plants to enhance Ascorbic Acid (AsA) synthesis and increase tolerance against oxidative stress and Aluminum toxicity .
properties
IUPAC Name |
(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-YVZJFKFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313501 | |
Record name | L-Arabinono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arabinono-1,4-lactone | |
CAS RN |
51532-86-6 | |
Record name | L-Arabinono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51532-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arabino-1,4-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051532866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Arabinono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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